molecular formula C6H3BrIN3 B13665168 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13665168
M. Wt: 323.92 g/mol
InChI Key: MIZSROIBXHWJGF-UHFFFAOYSA-N
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Description

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that contains both bromine and iodine atoms. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.

    Bromination: The pyridine derivative is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent to introduce the iodine atom at the specific position.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its chemical structure.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It finds applications in the development of novel materials with specific properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine
  • 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

8-bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H

InChI Key

MIZSROIBXHWJGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1I)Br

Origin of Product

United States

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